![molecular formula C12H9Cl3O2 B14381430 2',4',6'-Trichloro-5-hydroxy-1,6-dihydro[1,1'-biphenyl]-3(2H)-one CAS No. 88175-00-2](/img/structure/B14381430.png)
2',4',6'-Trichloro-5-hydroxy-1,6-dihydro[1,1'-biphenyl]-3(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2’,4’,6’-Trichloro-5-hydroxy-1,6-dihydro[1,1’-biphenyl]-3(2H)-one is a chemical compound with significant interest in various scientific fields This compound is characterized by the presence of three chlorine atoms and a hydroxyl group attached to a biphenyl structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2’,4’,6’-Trichloro-5-hydroxy-1,6-dihydro[1,1’-biphenyl]-3(2H)-one typically involves the chlorination of biphenyl derivatives followed by hydroxylation. One common method includes the use of chlorinating agents such as chlorine gas or thionyl chloride under controlled conditions to introduce chlorine atoms at specific positions on the biphenyl ring. Subsequent hydroxylation can be achieved using reagents like sodium hydroxide or hydrogen peroxide.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the chlorination and hydroxylation steps.
Analyse Chemischer Reaktionen
Types of Reactions
2’,4’,6’-Trichloro-5-hydroxy-1,6-dihydro[1,1’-biphenyl]-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to remove chlorine atoms or convert the hydroxyl group to a hydrogen atom.
Substitution: Chlorine atoms can be substituted with other functional groups such as amines or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium or nickel catalysts is a typical method.
Substitution: Nucleophilic substitution reactions often use reagents like sodium amide or Grignard reagents.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of dechlorinated biphenyl derivatives.
Substitution: Formation of substituted biphenyl compounds with various functional groups.
Wissenschaftliche Forschungsanwendungen
2’,4’,6’-Trichloro-5-hydroxy-1,6-dihydro[1,1’-biphenyl]-3(2H)-one has diverse applications in scientific research:
Chemistry: Used as a precursor for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with enzymes and proteins.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism by which 2’,4’,6’-Trichloro-5-hydroxy-1,6-dihydro[1,1’-biphenyl]-3(2H)-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The chlorine atoms and hydroxyl group play crucial roles in binding to active sites and modulating biological pathways. These interactions can lead to inhibition or activation of specific biochemical processes, contributing to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Hydroxy-3,5,6-trichloropyridine: Similar in having multiple chlorine atoms and a hydroxyl group but differs in the core structure being a pyridine ring.
Cyanuric chloride: Contains three chlorine atoms but is based on a triazine ring structure.
Uniqueness
2’,4’,6’-Trichloro-5-hydroxy-1,6-dihydro[1,1’-biphenyl]-3(2H)-one is unique due to its biphenyl core structure, which provides distinct chemical and physical properties compared to pyridine or triazine derivatives. This uniqueness makes it valuable for specific applications where biphenyl characteristics are desired.
Eigenschaften
CAS-Nummer |
88175-00-2 |
|---|---|
Molekularformel |
C12H9Cl3O2 |
Molekulargewicht |
291.6 g/mol |
IUPAC-Name |
3-hydroxy-5-(2,4,6-trichlorophenyl)cyclohex-2-en-1-one |
InChI |
InChI=1S/C12H9Cl3O2/c13-7-3-10(14)12(11(15)4-7)6-1-8(16)5-9(17)2-6/h3-6,16H,1-2H2 |
InChI-Schlüssel |
CVEYCUICVREOCW-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CC(=O)C=C1O)C2=C(C=C(C=C2Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(5-Acetyl-4-methyl-1,3-thiazol-2-yl)amino]-2-methylbenzene-1-sulfonamide](/img/structure/B14381347.png)
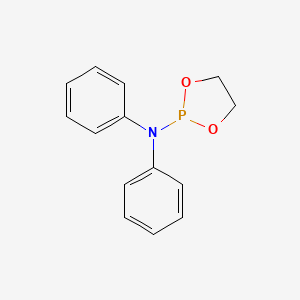
![4,4'-[(5-Chloro-2-hydroxy-1,3-phenylene)bis(methylene)]bis(2,6-dimethylphenol)](/img/structure/B14381358.png)
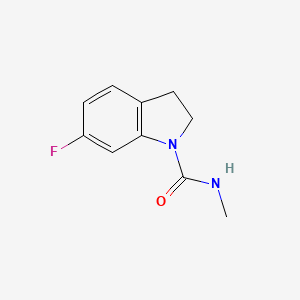
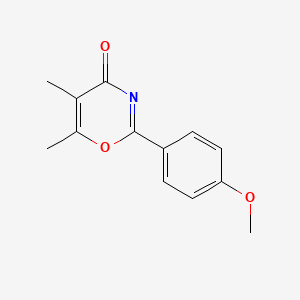
![{[(2,2-Dimethyl-6-methylidenecyclohexyl)methyl]sulfanyl}benzene](/img/structure/B14381369.png)



![3-[Benzyl(methyl)amino]-2-cyano-N-ethylprop-2-enamide](/img/structure/B14381394.png)

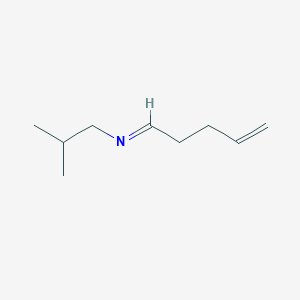
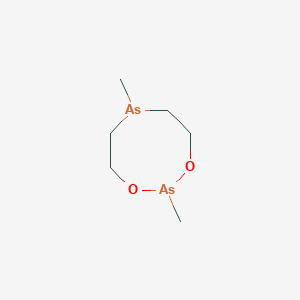
![1-[3-(3,7-Dimethylocta-2,6-dien-1-yl)-2,4-dihydroxyphenyl]ethan-1-one](/img/structure/B14381410.png)
